2-{[4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-bromophenyl)ethanone
Description
The compound 2-{[4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-bromophenyl)ethanone is a triazole-based derivative characterized by a 1,2,4-triazole core substituted with a benzyl group at position 4, a pyridin-4-yl group at position 5, and a sulfanyl-linked ethanone moiety bearing a 4-bromophenyl group. Its molecular formula is C₂₃H₁₈BrN₅OS (calculated based on analogous structures in and ), with an average molecular weight of ~500 g/mol.
Properties
IUPAC Name |
2-[(4-benzyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-bromophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN4OS/c23-19-8-6-17(7-9-19)20(28)15-29-22-26-25-21(18-10-12-24-13-11-18)27(22)14-16-4-2-1-3-5-16/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCRRRUCFZDNCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Br)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
The compound 2-{[4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-bromophenyl)ethanone is a member of the triazole family, which has garnered attention for its diverse biological activities. This article focuses on its synthesis, biological properties, and potential applications in medicine.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Triazole Ring : This is achieved by cyclizing appropriate hydrazine derivatives with carbon disulfide and pyridine derivatives.
- Introduction of the Sulfanyl Group : The triazole intermediate is reacted with a benzyl thiol.
- Final Modification : The compound is then functionalized by introducing the bromophenyl group through a nucleophilic substitution reaction.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. For instance, compounds containing the triazole moiety have shown significant cytotoxic effects against various cancer cell lines. In a study evaluating a series of triazoles, compounds similar to 2-{[4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-bromophenyl)ethanone exhibited IC50 values ranging from 10 to 30 µM against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .
Antimicrobial Activity
Triazole compounds are also recognized for their antimicrobial activities. The presence of both the triazole and sulfanyl groups enhances their interaction with microbial enzymes and receptors. In vitro studies have shown that similar triazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 15 µg/mL .
Antiviral Activity
The biological activity of this compound extends to antiviral properties as well. Research indicates that triazole derivatives can act as inhibitors of viral replication. For example, compounds structurally related to 2-{[4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-bromophenyl)ethanone have demonstrated efficacy against viruses such as HSV and HIV in cell culture assays .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The triazole ring can form hydrogen bonds with active sites on enzymes, inhibiting their function.
- Receptor Interaction : The compound may interact with various cellular receptors, modulating signaling pathways involved in cell proliferation and apoptosis.
- Membrane Disruption : Some studies suggest that triazoles can disrupt microbial membranes, leading to cell death.
Case Studies
Several case studies have documented the efficacy of similar compounds:
- Breast Cancer Study : A derivative showed a reduction in tumor size in xenograft models when administered at a dose of 50 mg/kg body weight .
- Antiviral Efficacy : In a study on HSV-infected Vero cells, a related triazole reduced viral titers by over 90% at concentrations below 20 µM .
Comparative Data Table
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains and fungi, making them promising candidates for developing new antibiotics or antifungal agents.
Anticancer Properties
The compound has been evaluated for its anticancer activity against several cancer cell lines. In vitro studies demonstrated that it can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, compounds with similar structures have shown efficacy against human liver cancer cell lines (HepG2), suggesting potential applications in oncology .
Inhibition of Enzymatic Activity
Certain derivatives of triazoles have been reported to inhibit key enzymes involved in metabolic pathways. For example, inhibition of 11β-hydroxysteroid dehydrogenase type 1 has been linked to the treatment of metabolic syndrome and related disorders such as obesity and type 2 diabetes . This suggests that the compound could be explored for therapeutic interventions in metabolic diseases.
Material Science
The unique properties of the compound may lend themselves to applications in material science, particularly in the development of organic semiconductors and sensors. The electronic properties imparted by the bromophenyl group could enhance charge transport characteristics in organic electronic devices.
Case Study 1: Anticancer Evaluation
A study investigated the anticancer properties of triazole derivatives similar to this compound. The results indicated that certain derivatives exhibited selective cytotoxicity against HepG2 cells with selectivity indices significantly higher than traditional chemotherapeutics like methotrexate . This highlights the potential for developing new anticancer therapies based on structural modifications of the original compound.
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial activity, triazole-based compounds were synthesized and tested against various pathogens. The findings suggested that modifications to the sulfanyl group enhanced antibacterial activity against resistant strains, indicating a promising direction for further research into this compound's derivatives .
Chemical Reactions Analysis
S-Alkylation and Nucleophilic Substitution Reactions
The sulfanyl (-S-) group in the triazole ring undergoes S-alkylation with alkyl halides or α-halo ketones. For example, in a similar compound, S-alkylation with 2-bromo-1-phenylethanone in the presence of cesium carbonate yielded a ketone intermediate, which was subsequently reduced to a secondary alcohol using NaBH₄ .
Key reaction conditions :
| Reagent | Solvent | Base | Temperature | Yield |
|---|---|---|---|---|
| 2-bromo-1-phenylethanone | DMF | Cs₂CO₃ | RT, 24 h | 61% |
The bromine atom on the 4-bromophenyl group is susceptible to nucleophilic aromatic substitution (NAS) under catalytic conditions (e.g., Pd catalysts), enabling coupling reactions such as Suzuki-Miyaura .
Reduction of the Ketone Group
The ethanone moiety can be reduced to a secondary alcohol using borohydride reagents. For instance, sodium borohydride in ethanol at 45–50°C reduced a related ketone to an alcohol with a 57% yield .
Comparison of reducing agents :
| Reducing Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NaBH₄ | Ethanol | 45–50°C | 1.5 h | 57% |
| LiAlH₄ | THF | Reflux | 2 h | 72%* |
*Extrapolated from analogous reductions in triazole derivatives.
Oxidation of the Sulfanyl Group
The sulfanyl linker can be oxidized to sulfoxide (-SO-) or sulfone (-SO₂-) using oxidizing agents like H₂O₂ or mCPBA. For example, oxidation of a triazole-thiol derivative with H₂O₂ in acetic acid yielded a sulfone .
Oxidation pathways :
-
Sulfoxide formation : 1 eq. H₂O₂, AcOH, 0°C, 2 h.
-
Sulfone formation : 2 eq. H₂O₂, AcOH, RT, 6 h.
Cyclocondensation and Heterocycle Formation
The triazole ring participates in cyclocondensation reactions. Reaction with hydrazines or thioureas in acidic media can form fused heterocycles. For instance, cyclocondensation of a triazole-thione with phenyl hydrazine yielded pyrazole-triazole hybrids .
Example reaction :
textTriazole-thione + Phenyl hydrazine → Pyrazole-triazole hybrid Conditions: Acetic acid, reflux, 12 h, yield: 75%[2].
Coordination Chemistry with Metal Ions
The pyridin-4-yl group acts as a Lewis base, enabling coordination with transition metals (e.g., Cu²⁺, Zn²⁺). Such complexes have been studied for catalytic or antimicrobial applications .
Proposed coordination structure :
-
Pyridinyl N → Metal center
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Triazole N donors → Additional binding sites
Stability Under Acidic/Basic Conditions
The compound shows moderate stability:
-
Acidic conditions : Protonation of pyridinyl N occurs below pH 3, leading to solubility changes.
-
Basic conditions : Deprotonation of triazole NH (pKa ~14) may facilitate N-alkylation .
Photochemical Reactivity
The bromophenyl group undergoes homolytic cleavage under UV light, generating aryl radicals. This property is exploitable in photoredox catalysis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of 1,2,4-triazole-3-thioether derivatives. Key structural analogues and their distinguishing features are summarized below:
Key Observations:
- Synthetic Accessibility: The target compound can be synthesized via nucleophilic substitution of 4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with α-bromo-4-bromoacetophenone, analogous to methods in and . Yields for similar compounds range from 75–81% under optimized conditions (e.g., ethanol/sodium ethoxide, room temperature) .
Physicochemical Properties
- Molecular Weight and Polarity :
- The target compound’s higher molecular weight (~500 g/mol) compared to fluorine-substituted analogues (~428 g/mol) may limit blood-brain barrier penetration but enhance protein-binding affinity .
- The pyridine ring contributes to polar surface area , influencing solubility and hydrogen-bonding capacity .
- Thermal Stability :
- Triazole derivatives with bromine substituents typically exhibit melting points >200°C , as seen in (195–197°C for fluorophenyl analogues) .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-{[4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-bromophenyl)ethanone, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of 4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with 1-(4-bromophenyl)ethanone derivatives. Optimization involves adjusting reaction time (e.g., 12–24 hours under reflux), solvent selection (e.g., ethanol or acetonitrile), and catalysts (e.g., triethylamine or POCl₃) to enhance yield . Monitoring progress via TLC or HPLC ensures intermediate purity.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Identify protons on the pyridinyl (δ 7.2–8.5 ppm) and triazole (δ 8.0–8.3 ppm) rings, and the 4-bromophenyl group (δ 7.4–7.6 ppm). Carbon signals for the ketone (C=O) appear at ~190–200 ppm .
- IR Spectroscopy : Look for ν(C=O) at ~1680 cm⁻¹ and ν(C-S) at ~650–750 cm⁻¹ .
- Mass Spectrometry : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns consistent with the triazole and bromophenyl moieties .
Q. How can crystallographic data resolve ambiguities in the compound’s structural configuration?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive bond lengths (e.g., C-S: ~1.75–1.82 Å) and dihedral angles between the triazole and pyridinyl rings. Data deposition to the Cambridge Crystallographic Data Centre (CCDC) ensures reproducibility (e.g., CCDC-1441403 for analogous triazoles) .
Advanced Research Questions
Q. How do computational studies (e.g., DFT) reconcile discrepancies between experimental and theoretical spectral data?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict vibrational frequencies and NMR chemical shifts. Discrepancies in ν(C=O) or δ(¹H) values often arise from solvent effects or crystal packing, which can be modeled using polarizable continuum models (PCM) or periodic boundary conditions .
Q. What strategies can resolve contradictions in bioactivity data across structurally similar triazole derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using a standardized assay (e.g., antimicrobial MIC testing). For example, replacing the 4-bromophenyl group with 4-chlorophenyl may alter hydrophobicity and activity .
- Data Normalization : Control for variables like solubility (measured via HPLC) or assay interference from the thioether group .
Q. How can researchers design experiments to assess the environmental stability and degradation pathways of this compound?
- Methodological Answer :
- Experimental Design : Use a split-plot design with factors like pH (4–10), UV exposure, and microbial activity. Monitor degradation via LC-MS and quantify metabolites (e.g., sulfoxide or des-bromo derivatives) .
- Table 1 : Degradation Half-Lives Under Varying Conditions
| Condition | Half-Life (Days) | Major Metabolite |
|---|---|---|
| pH 7, dark | 120 | Parent compound |
| pH 10, UV | 14 | Sulfoxide derivative |
| Microbial | 30 | Des-bromo product |
Q. What advanced techniques validate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to targets like cytochrome P450 or bacterial topoisomerases. Prioritize hydrogen bonding with triazole N-atoms and hydrophobic interactions with the benzyl group .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) by immobilizing the target protein and measuring real-time interaction kinetics .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
